molecular formula C15H13N3O B11863183 1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone CAS No. 59026-74-3

1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone

Cat. No.: B11863183
CAS No.: 59026-74-3
M. Wt: 251.28 g/mol
InChI Key: FREJWILPEWGJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a methyl and phenyl substituent at specific positions, making it a unique and interesting molecule for research and development.

Preparation Methods

The synthesis of 1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone can be achieved through various synthetic routes. One common method involves the condensation of 5-amino-3-methyl-1-phenylpyrazole with a suitable aldehyde or ketone under acidic conditions . The reaction typically proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired pyrazolopyridine structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .

Chemical Reactions Analysis

1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with kinases or other signaling proteins, modulating cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone can be compared with other similar compounds, such as:

    1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine: This compound has a similar pyrazolopyridine structure but lacks the ethanone substituent.

    6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine: Similar to the target compound but without the ethanone group.

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity .

Properties

CAS No.

59026-74-3

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

1-(6-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)ethanone

InChI

InChI=1S/C15H13N3O/c1-10-14(11(2)19)8-12-9-16-18(15(12)17-10)13-6-4-3-5-7-13/h3-9H,1-2H3

InChI Key

FREJWILPEWGJPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=NN(C2=N1)C3=CC=CC=C3)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.